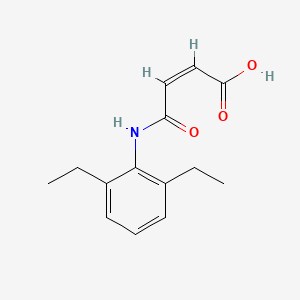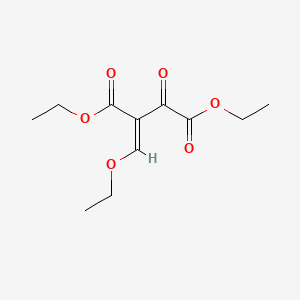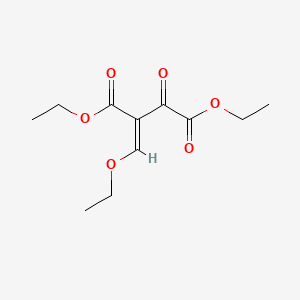
Diethylethoxymethyleneoxalacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylethoxymethyleneoxalacetate is an organic compound with the molecular formula C11H16O6. It is known for its unique structure, which includes an ethoxymethylene group attached to an oxalacetate moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethylethoxymethyleneoxalacetate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl oxalate with ethyl formate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
Diethylethoxymethyleneoxalacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxalate derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The ethoxymethylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various oxalate and alcohol derivatives, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
Diethylethoxymethyleneoxalacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of diethylethoxymethyleneoxalacetate involves its interaction with various molecular targets. The ethoxymethylene group can participate in nucleophilic addition reactions, while the oxalacetate moiety can undergo decarboxylation and other transformations. These interactions are crucial for its reactivity and applications in different fields .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (ethoxymethylene)malonate
- Ethyl ethoxymethyleneoxaloacetate
- Diethyl ethoxymethylenoxalacetate
Uniqueness
Diethylethoxymethyleneoxalacetate is unique due to its specific structure, which allows for diverse chemical reactivity and applications. Its combination of ethoxymethylene and oxalacetate groups provides distinct properties compared to similar compounds .
Propiedades
Número CAS |
55130-49-9 |
|---|---|
Fórmula molecular |
C11H16O6 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
diethyl (2Z)-2-(ethoxymethylidene)-3-oxobutanedioate |
InChI |
InChI=1S/C11H16O6/c1-4-15-7-8(10(13)16-5-2)9(12)11(14)17-6-3/h7H,4-6H2,1-3H3/b8-7- |
Clave InChI |
UZVPVDDPMTWWED-FPLPWBNLSA-N |
SMILES isomérico |
CCO/C=C(/C(=O)C(=O)OCC)\C(=O)OCC |
SMILES canónico |
CCOC=C(C(=O)C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


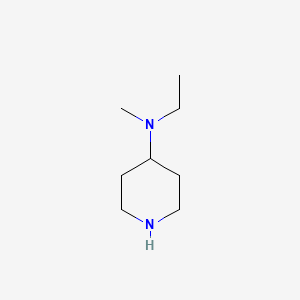
![2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B13948123.png)
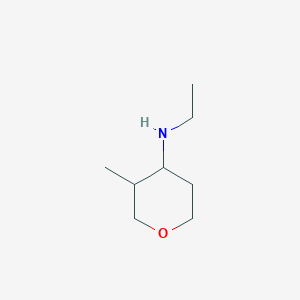
![Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]-](/img/structure/B13948134.png)
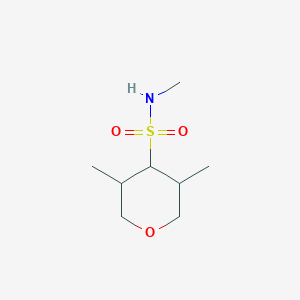
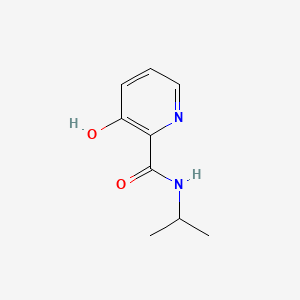
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948157.png)


